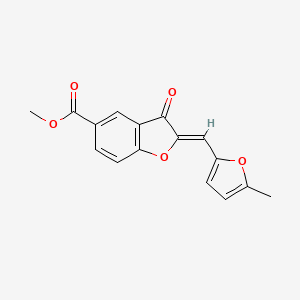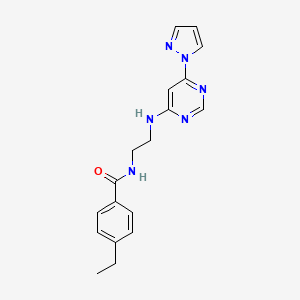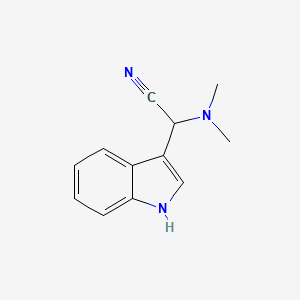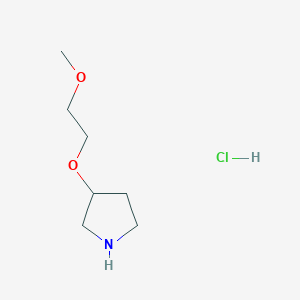![molecular formula C14H13ClN2O2 B2847763 2-chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 478032-75-6](/img/structure/B2847763.png)
2-chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-1H-indole” is a chemical compound with the molecular formula C14H13ClN2O2 . It is used in various applications in the chemical industry .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropylcarbonyl group, an oxyimino group, and a 1-methyl-1H-indole group . The exact atomic coordinates and displacement parameters would require more detailed study .Physical and Chemical Properties Analysis
This compound has a molar mass of 276.72 . More detailed physical and chemical properties such as boiling point, melting point, and density can be found in specialized chemical databases .科学的研究の応用
Photocyclization and Structural Investigations
Studies have shown that indole derivatives can undergo photocyclization, leading to the formation of new compounds with potential for further chemical exploration and application. For instance, Schindler et al. (1976) demonstrated photochemical cyclization of 1-[3-(chloroacetylamino)propyl]-3-methyl-indole, resulting in the formation of isomers through the loss of HCl, which were then identified using physical and chemical methods (Schindler et al., 1976). Furthermore, Yamuna et al. (2010) conducted structural investigations on 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indole derivatives, highlighting the impact of structural variations on crystallization and molecular conformation (Yamuna et al., 2010).
Catalysis and Reactivity
Catalytic processes involving indole derivatives have been explored for their efficiency and potential in synthesizing new compounds. Corbett and Chipko (1979) examined the peroxide oxidation of indole to oxindole by chloroperoxidase catalysis, showcasing the role of enzymes in facilitating oxidation reactions and the influence of substituents on reactivity and inhibition (Corbett & Chipko, 1979). Similarly, Lakhdar et al. (2006) investigated the nucleophilic reactivities of indoles, providing insight into the kinetics of coupling reactions and the effect of substituents on nucleophilicity and reaction outcomes (Lakhdar et al., 2006).
Synthetic Approaches and Functionalization
The synthesis and functionalization of indole derivatives are central to expanding their potential applications. Limbach et al. (2005) described the addition of indole to methyl 2-chloro-2-cyclopropylideneacetate, leading to the formation of spirocyclopropanated analogs of natural products and pharmaceuticals, demonstrating the versatility of indole derivatives in organic synthesis (Limbach et al., 2005). Additionally, Kerr and Keddy (1999) explored the annulation of 3-alkylindoles with 1,1-cyclopropanediesters, showcasing methods for creating annulated adducts and the influence of reaction conditions on product formation (Kerr & Keddy, 1999).
特性
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-17-12-5-3-2-4-10(12)11(13(17)15)8-16-19-14(18)9-6-7-9/h2-5,8-9H,6-7H2,1H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFVHYAMQGDIJD-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2847685.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)pyridine-3-carboxylate](/img/structure/B2847687.png)
![1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2847688.png)
![3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2847689.png)
![2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2847690.png)
![5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2847692.png)
![1-(methylsulfonyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2847695.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2847697.png)


![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2847701.png)


